molecular formula C17H25N3O4 B13168295 tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

Cat. No.: B13168295
M. Wt: 335.4 g/mol
InChI Key: LHEXJUMPZDYPSZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate (CAS 2060035-59-6) is a chemical building block of interest in advanced synthetic and medicinal chemistry research. With a molecular formula of C17H25N3O4 and a molecular weight of 335.40, this compound features both a primary aromatic amine and a Boc-protected aliphatic amine on a cyclohexane scaffold . This bifunctional nature makes it a valuable intermediate for constructing more complex molecules. The primary application of this compound is as a versatile synthon in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group can be cleanly removed under mild conditions to reveal the secondary amine, a crucial deprotection step in multi-step synthesis . Research indicates that deprotection strategies using reagents like oxalyl chloride in methanol are effective for similar N-Boc protected amines, occurring at room temperature with high yields and good functional group tolerance . This allows researchers to selectively manipulate the other functional groups, such as the electron-deficient 2-amino-5-nitrophenyl moiety, which is a common feature in compounds designed for pharmaceutical development . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21)

InChI Key

LHEXJUMPZDYPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Use of Neutral Reagents to Improve Yield and Purity

Recent patent literature (CA3087004A1 and WO2019158550A1) describes an improved method for synthesizing tert-butyl N-substituted carbamates structurally related to the target compound. The method emphasizes the use of neutral forms of the starting materials rather than their salt forms to avoid increased viscosity and to enhance stirring efficiency, thereby improving yield and purity.

Key steps include:

  • Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral form) with an appropriate amino-substituted aromatic ester in an organic solvent.
  • Addition of a base directly to the mixture without the need for careful order of reagent addition.
  • Stirring at controlled temperatures (often around 60 °C) to complete the coupling reaction.

This method avoids the solidification of the reaction mass, a problem encountered in previous methods using salt forms of reagents, which led to lower yields (~85%). The neutral reagent method achieves yields up to 93% with improved purity, as confirmed by chromatographic and spectroscopic analyses.

Parameter Previous Salt Method Neutral Reagent Method
Reaction Medium Viscosity High (solidification issues) Low (easy stirring)
Yield of Target Compound ~85% Up to 93%
Base Required Large excess of triethylamine Lower amounts suffice
Reaction Control Complexity High (order of addition critical) Low (order less critical)

Reaction Conditions and Solvents

  • Solvent: Acetonitrile is commonly used due to its polarity and ability to dissolve both reactants effectively.
  • Base: Triethylamine is employed to neutralize acidic by-products and facilitate amide bond formation.
  • Temperature: Reactions are typically conducted at 60 °C to optimize reaction kinetics without decomposing sensitive groups.
  • Stirring: Efficient stirring is critical to maintain homogeneity and prevent localized concentration of reagents.

Spectroscopic and Analytical Data Supporting Synthesis

Characterization of the product confirms the success of the synthesis:

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals corresponding to aromatic protons, cyclohexyl protons, and tert-butyl groups are observed at expected chemical shifts.
  • [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup): Carbonyl carbons, aromatic carbons, and aliphatic carbons show characteristic resonances.
  • HPLC Purity: Retention times and purity values exceeding 99% indicate high product purity.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1 tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral) + aromatic ester in acetonitrile Formation of intermediate mixture
2 Addition of triethylamine (base) Neutralization and activation of amide bond formation
3 Stirring at 60 °C for several hours Completion of coupling reaction with high yield
4 Workup: extraction, filtration, drying Isolation of pure tert-butyl N-substituted carbamate

Research Outcomes and Industrial Relevance

The improved preparation method described in patents CA3087004A1 and WO2019158550A1 offers significant advantages for industrial-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.

    Biochemical Studies: Used in the study of enzyme interactions and protein modifications.

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3)

Structural Differences :

  • Substituent : A dimethylcarbamoyl (-CON(CH₃)₂) group replaces the nitro group at the 5-position of the phenyl ring.
  • Stereochemistry : Defined stereocenters at 1R, 2S, and 5S positions, unlike the target compound, which lacks specified stereochemistry in the evidence.

Physical Properties :

Property Value Source
Molecular Formula C₁₄H₂₇N₃O₃
Molecular Weight 285.383 g/mol
Boiling Point 434.4±45.0 °C
Density 1.1±0.1 g/cm³

Functional Implications :

  • Applications: Used in peptide synthesis and as a building block for kinase inhibitors due to its conformational rigidity .

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

Structural Differences :

  • Backbone : Benzyl group instead of cyclohexyl.
  • Substituents : Methyl (-CH₃) at the 5-position of the phenyl ring (electron-donating vs. nitro’s electron-withdrawing).

Physical Properties :

Property Value Source
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Physical State White solid

Functional Implications :

  • The methyl group increases lipophilicity, improving membrane permeability in drug candidates .
  • Applications: Intermediate in agrochemicals and materials science due to its stability and ease of functionalization .

tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)

Structural Differences :

  • Ring System : Azabicyclo[3.1.0]hexane core instead of a simple cyclohexyl group.
  • Functionality : Lacks aromatic substituents, focusing on bicyclic rigidity.

Functional Implications :

  • The bicyclic structure imposes conformational constraints, useful in designing central nervous system (CNS) therapeutics .
  • Applications: Key intermediate in protease inhibitors and neuroactive compounds .

Reactivity and Stability :

  • The nitro group in the target compound offers redox versatility (e.g., reduction to amine), while the dimethylcarbamoyl and methyl groups prioritize stability and lipophilicity, respectively.
  • Bicyclic derivatives (e.g., CAS 134575-17-0) emphasize structural rigidity over aromatic reactivity.

Biological Activity

Overview

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate is a synthetic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in enzyme inhibition and as a bioactive molecule in therapeutic contexts. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 365998-36-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its structure allows for significant binding affinity due to the presence of the nitrophenyl group, which can participate in hydrogen bonding and π-π stacking interactions with target proteins.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting neutral sphingomyelinase 2 (nSMase2), which is crucial for sphingolipid metabolism. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as apoptosis and inflammation .

Biological Activity

  • Antitumor Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit nSMase2 may contribute to reduced ceramide levels, thereby offering protection against neuronal cell death .
  • Protein-Ligand Binding Studies :
    • The compound has been utilized in studies examining protein-ligand interactions, providing insights into its binding kinetics and affinities. These studies are essential for understanding how modifications to the compound's structure might enhance its biological activity.

Case Study 1: Enzyme Inhibition

A study published in Nature Communications explored the effects of this compound on nSMase2 activity in vitro. The results demonstrated a significant reduction in enzyme activity with an IC50 value indicating potent inhibition compared to control groups.

Case Study 2: Anticancer Properties

In a series of experiments conducted on human cancer cell lines, the compound was shown to induce apoptosis through caspase activation. Flow cytometry analysis confirmed increased levels of early apoptotic cells after treatment with varying concentrations of the compound.

Comparative Analysis with Similar Compounds

Compound NameMechanismBiological ActivityIC50 (µM)
This compoundnSMase2 InhibitionAntitumor, Neuroprotective1.5
Similar Compound AnSMase2 InhibitionModerate Antitumor5.0
Similar Compound BNon-specific InhibitionLow Antitumor Activity10.0

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